molecular formula C25H31NO B14745410 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one CAS No. 6327-13-5

3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one

Cat. No.: B14745410
CAS No.: 6327-13-5
M. Wt: 361.5 g/mol
InChI Key: XPLILSRCNDJUDH-UHFFFAOYSA-N
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Description

3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, and a dibutylamino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one typically involves the following steps:

    Starting Materials: Phenanthrene, dibutylamine, and a suitable ketone precursor.

    Reaction Conditions: The reaction may involve Friedel-Crafts acylation to introduce the ketone group onto the phenanthrene ring, followed by nucleophilic substitution to attach the dibutylamino group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: May be used in studies involving enzyme interactions or receptor binding.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenanthrene moiety may play a role in π-π interactions, while the dibutylamino group could be involved in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with dimethylamino instead of dibutylamino.

    3-(Diethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with diethylamino instead of dibutylamino.

Uniqueness

The uniqueness of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one lies in its specific combination of the phenanthrene moiety and the dibutylamino group, which may confer unique chemical and physical properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

6327-13-5

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

3-(dibutylamino)-1-phenanthren-2-ylpropan-1-one

InChI

InChI=1S/C25H31NO/c1-3-5-16-26(17-6-4-2)18-15-25(27)22-13-14-24-21(19-22)12-11-20-9-7-8-10-23(20)24/h7-14,19H,3-6,15-18H2,1-2H3

InChI Key

XPLILSRCNDJUDH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2

Origin of Product

United States

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